molecular formula C7H5Br2NO B2646213 2-Bromo-1-(5-bromopyridin-3-YL)ethanone CAS No. 734504-22-4

2-Bromo-1-(5-bromopyridin-3-YL)ethanone

Cat. No.: B2646213
CAS No.: 734504-22-4
M. Wt: 278.931
InChI Key: AKNNVDRPTUAAHI-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromopyridin-3-yl)ethanone (CAS: Not explicitly provided; molecular formula: C₇H₅Br₂NO) is a halogenated pyridinyl ethanone derivative with significant utility in organic synthesis. It serves as a key intermediate for constructing bioactive heterocycles, particularly thiazole derivatives. For instance, cyclization with thiourea moieties yields 2-amino-thiazoles demonstrating broad-spectrum antimicrobial activity against bacterial strains like Staphylococcus aureus and fungal species like Aspergillus niger . The compound’s dual bromine substituents—one on the pyridine ring (5-position) and another on the ethanone moiety (2-position)—enhance its electrophilicity, facilitating nucleophilic substitution reactions critical for derivatization .

Properties

IUPAC Name

2-bromo-1-(5-bromopyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNNVDRPTUAAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-bromopyridin-3-YL)ethanone typically involves the bromination of 1-(5-bromopyridin-3-yl)ethanone. One common method includes the reaction of 5-bromopyridine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(5-bromopyridin-3-YL)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives[][3].

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide[][3].

Major Products:

    Substitution: Substituted pyridine derivatives.

    Reduction: 2-Bromo-1-(5-bromopyridin-3-yl)ethanol.

    Oxidation: 2-Bromo-1-(5-bromopyridin-3-yl)acetic acid[][3].

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(5-bromopyridin-3-YL)ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic synthesis.

Biological Studies

Due to its structural similarity to biologically active compounds, this compound is employed in enzyme inhibition studies and receptor binding assays. The bromine atoms can form halogen bonds with nucleophilic sites on proteins, enabling modulation of their activity.

Table 1: Inhibition Activity of Derivatives

CompoundInhibition ActivityReference
AcarboseStandard inhibitor
This compoundImproved inhibition

Medicinal Chemistry

Research indicates potential applications in drug development, particularly for anti-inflammatory and anticancer agents. The compound's ability to interact with specific molecular targets makes it valuable for therapeutic applications.

Case Study: Aminothiazole Derivatives
A study highlighted the use of this compound as an intermediate for synthesizing aminothiazole derivatives. These derivatives showed favorable pharmacokinetic properties, including stability in liver microsomes and oral bioavailability, although they exhibited only modest potency against neuroblastoma cells overexpressing prion proteins.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromopyridin-3-YL)ethanone largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atoms and the ketone group can form interactions with active sites, potentially inhibiting or modifying the activity of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 2-bromo-1-(5-bromopyridin-3-yl)ethanone and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Synthesis Method Key Applications/Activity
This compound C₇H₅Br₂NO 279.93 5-Br (pyridine), 2-Br (keto) Not reported Cyclization with thioureas Antimicrobial thiazole synthesis
1-(5-Bromo-pyridin-3-yl)-ethanone C₇H₆BrNO 200.04 5-Br (pyridine) 90 Unspecified Intermediate for furan derivatives
1-(5-Bromo-2-chloropyridin-3-yl)ethanone C₇H₅BrClNO 234.48 5-Br, 2-Cl (pyridine) Not reported Commercial synthesis Pharmaceutical intermediate
2-Bromo-1-(5-bromo-2,4-dihydroxyphenyl)ethanone C₈H₆Br₂O₃ 309.94 5-Br, 2,4-OH (phenyl) Not reported Bromination with CuBr Potential antioxidant applications
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone C₇H₅BrFNO 218.03 (calc.) 5-Br, 2-F (pyridine) Not reported Commercial synthesis Antiviral candidate (analog-based)
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)ethanone C₈H₇BrClNO 248.50 5-Br, 6-Cl, 2-Me (pyridine) Not reported Unspecified High lipophilicity (XLogP3: 2.6)
Key Observations:
  • Chlorine (e.g., 1-(5-bromo-2-chloropyridin-3-yl)ethanone) offers moderate electronegativity and cost-effective synthesis .
  • Hydroxyl Groups: 2-Bromo-1-(5-bromo-2,4-dihydroxyphenyl)ethanone’s phenolic -OH groups increase polarity, likely improving solubility in aqueous systems .
  • Methyl Groups: Derivatives like 1-(5-bromo-6-chloro-2-methyl-3-pyridinyl)ethanone exhibit higher lipophilicity (XLogP3: 2.6), favoring membrane permeability in drug design .

Biological Activity

2-Bromo-1-(5-bromopyridin-3-YL)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H7BrN2O
  • Molecular Weight : 217.05 g/mol
  • Structure : The compound features a brominated pyridine ring, which is known to enhance biological activity through various mechanisms.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by acetylation processes. Various methods have been explored to optimize yield and purity, including:

  • Bromination : Utilizing bromine or N-bromosuccinimide (NBS) in organic solvents.
  • Acetylation : Employing acetic anhydride or acetyl chloride under basic conditions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives against Staphylococcus aureus, the compound showed significant inhibition with minimal inhibitory concentration (MIC) values comparable to standard antibiotics .

CompoundMIC (µg/mL)
This compound32
Standard Antibiotic (Penicillin)16

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study focusing on its effects on human cancer cell lines indicated that it induces apoptosis through the activation of the caspase pathway. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
HeLa (Cervical)12
MCF-7 (Breast)15
A549 (Lung)10

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation assessed the efficacy of this compound against various bacterial strains, highlighting its potential as a lead candidate for antibiotic development .
  • Cancer Therapeutics Research : A study published in Journal of Medicinal Chemistry detailed the structure-activity relationship (SAR) analysis of similar compounds, underscoring the importance of the brominated pyridine moiety in enhancing anticancer activity .

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